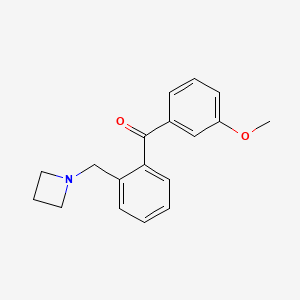
2-Azetidinomethyl-3'-methoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinomethyl-3’-methoxybenzophenone is an organic compound with the molecular formula C18H19NO2 It is a derivative of benzophenone, featuring an azetidine ring and a methoxy group attached to the benzophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-3’-methoxybenzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of anisole (methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3’-methoxybenzophenone.
Azetidine Introduction: The next step involves the introduction of the azetidine ring. This can be achieved by reacting 3’-methoxybenzophenone with azetidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of 2-Azetidinomethyl-3’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation and subsequent azetidine introduction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinomethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3’-hydroxybenzophenone derivatives.
Reduction: Formation of 2-azetidinomethyl-3’-methoxybenzhydrol.
Substitution: Formation of various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azetidinomethyl-3’-methoxybenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Azetidinomethyl-3’-methoxybenzophenone involves its interaction with specific molecular targets. The azetidine ring and methoxy group contribute to its binding affinity and specificity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azetidinomethyl-2’-methoxybenzophenone
- 3-Azetidinomethyl-3’-methoxybenzophenone
Comparison
2-Azetidinomethyl-3’-methoxybenzophenone is unique due to the specific positioning of the azetidine ring and methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-8-4-7-14(12-16)18(20)17-9-3-2-6-15(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDBWXKRNIMFCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643690 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-38-6 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














